N'-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O2/c20-16-10-14(3-4-17(16)21)24-19(27)18(26)23-11-13-5-8-25(9-6-13)15-2-1-7-22-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNDWCAIQIMUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the 3-chloro-4-fluoroaniline, which is then reacted with various intermediates to form the final product. Common reagents used in these reactions include chlorinating and fluorinating agents, as well as catalysts to facilitate the formation of the piperidinyl and pyridinyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated and fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Fentanyl Analogues ()
Fentanyl derivatives such as N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide (4'-methyl acetyl fentanyl) and N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (ortho-fluorobutyryl fentanyl) share a piperidine core but differ in substitution patterns:
- Backbone : Fentanyl analogs typically feature a propanamide or acetyl linkage, whereas the target compound utilizes an ethanediamide bridge. This difference may influence hydrogen-bonding capacity and metabolic stability.
- Substituents: The target compound’s 3-chloro-4-fluorophenyl group introduces dual halogenation, which may enhance lipophilicity and receptor binding compared to mono-halogenated or non-halogenated aryl groups in fentanyl analogs.
Pyridazine/Pyridine Derivatives ()
Compounds such as (4aS)-1-[(3-fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide () and 3-ethyl-N-[(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine () highlight the role of pyridine/pyridazine rings in modulating bioactivity. The target compound’s pyridin-3-yl group may confer π-π stacking interactions in binding sites, akin to these analogs, but its lack of trifluoromethyl or furan substituents likely alters electronic properties and target selectivity .
Halogenated Aromatic Systems ()
The 3-chloro-4-fluorophenyl group in the target compound parallels halogenated systems in compounds like 3-chloro-N-phenyl-phthalimide (), which is used in polymer synthesis. Key distinctions include:
- Scaffold : The phthalimide derivative employs an isoindole-1,3-dione core, whereas the target compound’s ethanediamide backbone is more flexible.
Comparative Data Table
Research Findings and Implications
- Ethanediamide vs.
- Halogen Effects: Dual chloro/fluoro substituents could increase metabolic stability and membrane permeability relative to non-halogenated analogs, as seen in other drug candidates .
- Piperidine-Pyridine Synergy : The piperidin-4-ylmethyl-pyridin-3-yl moiety may facilitate dual binding interactions (e.g., hydrophobic and π-stacking) in enzyme active sites, akin to pyridazine derivatives in .
Biological Activity
N'-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 335.81 g/mol. Its structure includes a chloro-fluorophenyl group and a piperidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀ClFN₃O |
| Molecular Weight | 335.81 g/mol |
| LogP | 3.8844 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 41.94 Ų |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Studies have shown that compounds with similar structures often act as inhibitors or modulators of specific pathways:
- Receptor Binding : The compound may interact with neurotransmitter receptors, particularly those related to the central nervous system (CNS), such as serotonin and dopamine receptors.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways, influencing processes like cell proliferation and apoptosis.
Pharmacological Effects
Preliminary research indicates several pharmacological effects of this compound:
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
- Neuropharmacological Effects : The piperidine structure is often associated with CNS activity, indicating possible use in treating neurological disorders.
Case Study 1: Anticancer Efficacy
A study explored the cytotoxic effects of related piperidine derivatives on leukemia cell lines, revealing that modifications to the phenyl groups significantly enhanced potency. The introduction of halogens like chlorine and fluorine improved binding affinity to cancer cell receptors, leading to increased apoptosis in targeted cells .
Case Study 2: Neuropharmacological Assessment
Research on similar piperidine compounds indicated their effectiveness as selective serotonin reuptake inhibitors (SSRIs). These findings suggest that this compound might also exhibit antidepressant properties by modulating serotonin levels in the brain .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N'-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide?
Methodological Answer: The synthesis involves multi-step coupling and functionalization. Key steps include:
- Piperidine-Pyridinyl Coupling : Palladium-catalyzed Suzuki-Miyaura coupling (e.g., attaching pyridin-3-yl to piperidin-4-ylmethyl) under inert conditions (N₂ atmosphere) with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in dioxane/water .
- Chloro-Fluorophenyl Integration : React 3-chloro-4-fluoroaniline with oxalyl chloride to form the ethanediamide backbone. Use DMF as a catalyst in anhydrous dichloromethane (DCM) .
- Purification : Triturate the crude product with diethyl ether to remove unreacted amines, followed by column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .
Yield Optimization : Maintain stoichiometric ratios (1:1.2 for amine:acyl chloride) and monitor reaction progress via TLC (Rf ~0.4 in CH₂Cl₂/MeOH).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., δ ~7.2–8.5 ppm for pyridinyl protons, δ ~3.5–4.5 ppm for piperidinyl CH₂ groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H⁺] ~430–440 Da) with electrospray ionization (ESI) .
- Elemental Analysis : Ensure C, H, N, Cl, F percentages align with theoretical values (e.g., C: ~55%, N: ~10%, Cl: ~8%, F: ~4%) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for this compound’s analogues?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., kinase domains). Prioritize piperidinyl-pyridinyl regions for hydrogen bonding and chloro-fluorophenyl groups for hydrophobic interactions .
- Free Energy Perturbation (FEP) : Quantify binding affinity differences between substituents (e.g., 3-chloro-4-fluorophenyl vs. 3-methylsulfanylphenyl) using FEP+ in Desmond .
- Contradiction Resolution : Cross-validate in vitro IC₅₀ data (e.g., conflicting kinase inhibition) with computational ΔG values to identify outliers caused by assay conditions (e.g., pH sensitivity) .
Q. What experimental designs are critical for assessing this compound’s metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assay : Incubate the compound (1–10 µM) with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to assess competitive/non-competitive inhibition (IC₅₀ <10 µM indicates high risk) .
- Data Interpretation : Normalize to positive controls (e.g., ketoconazole for CYP3A4). Address interspecies variability by comparing human vs. rodent metabolic profiles .
Q. How should researchers address discrepancies in reported synthesis yields for similar ethanediamide derivatives?
Methodological Answer:
- Root-Cause Analysis : Compare protocols for analogous compounds (e.g., N'-[3-(methylsulfanyl)phenyl] vs. N'-(3-chloro-4-methoxyphenyl)). Key variables include:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF vs. DCM) influence acylation rates .
- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% vs. 2 mol% alters coupling efficiency .
- Yield Reconciliation : Reproduce low-yield syntheses under inert conditions (Argon vs. N₂) and quantify side products (e.g., unreacted piperidine via GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
